![molecular formula C19H25N5O3 B5545242 3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)
3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
The compound is part of a broader class of substances with significant biochemical relevance, potentially including pyrazolo[1,5-a]pyrimidine derivatives, which have been explored for their chemical and pharmacological properties. Such compounds are often synthesized for their potential in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds often involves cycloaddition reactions, with specific examples including the preparation of pyrazolo[1,5-a]pyrimidine derivatives through routes that provide access to variously substituted molecules. These syntheses are designed to introduce different functional groups that can modulate the biological activity of the compounds (Clarke et al., 1997; Rahmouni et al., 2014).
Molecular Structure Analysis
Compounds within this class exhibit complex molecular structures that have been characterized through various analytical techniques. The detailed structural analysis, including X-ray crystallography and NMR spectroscopy, provides insight into their three-dimensional conformation and chemical reactivity (Chiaroni et al., 2000).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, indicative of their reactive functional groups. For instance, cycloaddition reactions have been employed to synthesize diazaspiro and tetrazaspiro derivatives, showcasing the versatility and reactivity of the pyrazolo[1,5-a]pyrimidine core (Farag et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds in biological systems and their formulation into potential pharmacological agents. Such properties are typically characterized through a combination of spectroscopic and thermal analysis techniques.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for predicting the behavior of these compounds in chemical syntheses and biological environments. Studies on related compounds have explored these aspects to optimize their pharmacological profiles (Ivachtchenko et al., 2011).
Scientific Research Applications
Anticancer and Antidiabetic Applications
The compound has been explored as part of a novel series of anticancer and antidiabetic drugs. Research into spirothiazolidines, which share structural similarities with the given compound, has demonstrated significant anticancer activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, certain compounds in this series showed higher therapeutic indices as inhibitors of alpha-amylase and alpha-glucosidase, compared to the antidiabetic drug Acarbose. This suggests potential for the development of new therapeutic agents leveraging the structural framework of the specified compound (Flefel et al., 2019).
Antimicrobial Applications
Another area of research has focused on the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating antimicrobial potential. While not directly mentioning the specific compound , related structures exhibit antibacterial activity against selected microorganisms, highlighting the broader potential of this chemical framework in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Surface Coating and Printing Ink Applications
Research incorporating pyrimidine derivatives into polyurethane varnish and printing ink paste for surface coating applications has shown that these compounds can endow the materials with very good antimicrobial effects. This suggests potential applications of the compound in enhancing the antimicrobial properties of surface coatings and inks, thereby contributing to materials science and industrial applications (El‐Wahab et al., 2015).
Chemokine Receptor Antagonism
A study on 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine CCR4 antagonists, which are structurally related to the specified compound, has revealed their potential in binding to extracellular allosteric sites of chemokine receptors. This indicates possible applications in treating conditions associated with chemokine receptor dysregulation, showcasing the versatility of this chemical structure in medicinal chemistry (Shukla et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-pentan-2-yl-8-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-3-5-14(2)23-13-19(27-18(23)26)6-10-22(11-7-19)17(25)15-12-21-24-9-4-8-20-16(15)24/h4,8-9,12,14H,3,5-7,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHVZEDWRHFJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C4N=CC=CN4N=C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
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